

An In-depth Technical Guide to the In Vitro Function of GA-017

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Compound of Interest

Compound Name: GA-017

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro functions of **GA-017**, a novel small molecule inhibitor. The information presented is collated from peer-reviewed scientific literature to facilitate further research and development.

Core Function of GA-017

GA-017 is a potent and selective inhibitor of the serine/threonine protein kinases LATS1 and LATS2 (large tumor suppressor kinase 1/2).[1] In vitro studies have demonstrated that **GA-017** functions as an activator of cell proliferation, particularly under 3D culture conditions.[2][3] Its mechanism of action involves the modulation of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.

By inhibiting LATS1/2, **GA-017** prevents the phosphorylation of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[2][3] This inhibition leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to induce the expression of genes that promote cell growth and proliferation.[2][3]

Quantitative Data

The following tables summarize the key quantitative data reported for **GA-017** in vitro.

Table 1: Inhibitory Activity of **GA-017**

Target	IC50 (nM)	Ki (nM)	Assay Conditions
LATS1	4.10	0.58 ± 0.11	Competitively inhibited against ATP
LATS2	3.92	0.25 ± 0.03	Competitively inhibited against ATP

Data sourced from MedchemExpress.[1]

Table 2: Proliferative Activity of GA-017

Cell Line	Assay	EC50 (µM)	Observations
SKOV3	Cell Growth	3.51 ± 0.26	Facilitates cell growth.
Various	Spheroid Formation	Not Reported	Increases the number and size of spheroids in both scaffold-based and scaffold-independent cultures. [2][3]
Mouse Intestinal Organoids	Organoid Formation	Not Reported	Enhances the ex vivo formation and increases the proportion of large-sized organoids (>300 µm in diameter).[2]
HUVECs	Cell Growth	Not Reported	Suppresses cell death and promotes cell growth.[1]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

1. Cell-Based High-Throughput Screening for Proliferation under 3D Conditions

- Objective: To identify small molecules that promote cell proliferation in 3D culture.
- Cell Line: SKOV3 ovarian cancer cells.
- Method:
 - SKOV3 cells were cultured in ultra-low attachment plates.
 - A library of small molecules was added to the cell cultures.
 - Cell proliferation was measured using a water-soluble tetrazolium salt (WST-8) assay.
 - Hits were identified as compounds that increased the WST-8 signal, indicating enhanced cell proliferation. **GA-017** was identified through this screening process.[\[2\]](#)

2. Spheroid and Organoid Formation Assays

- Objective: To assess the effect of **GA-017** on the formation and growth of 3D cell structures.
- Method for Spheroids:
 - Various cell types were cultured in scaffold-based or scaffold-independent 3D culture systems.
 - Cells were treated with **GA-017** or a vehicle control (DMSO).
 - The number and size of spheroids were quantified over time using microscopy and image analysis software.[\[2\]](#)
- Method for Intestinal Organoids:
 - Mouse intestinal crypts were isolated and embedded in Matrigel.
 - The cultures were treated with **GA-017** or a vehicle control.
 - Organoid formation and growth were monitored, and the size of the organoids was measured.[\[2\]](#)

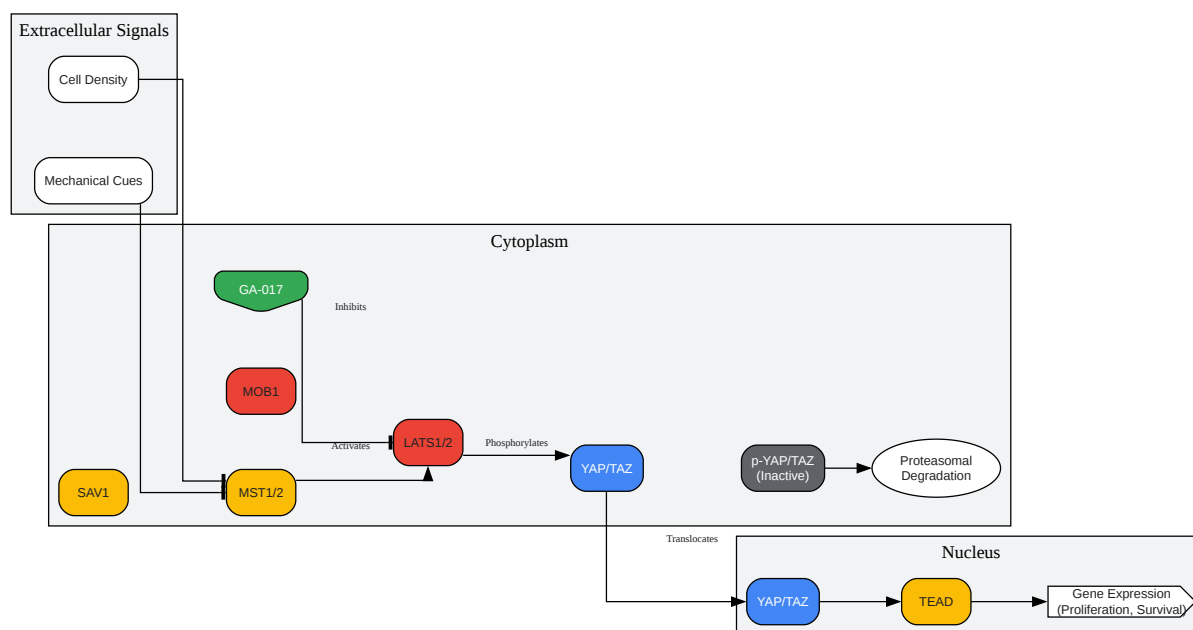
3. Immunocytochemistry for YAP/TAZ Localization

- Objective: To determine the effect of **GA-017** on the subcellular localization of YAP and TAZ.
- Method:
 - Cells were cultured and treated with **GA-017** or a vehicle control.
 - Cells were fixed, permeabilized, and incubated with primary antibodies against YAP and TAZ.
 - Fluorescently labeled secondary antibodies were used for detection.
 - Nuclei were counterstained with DAPI.
 - Images were acquired using fluorescence microscopy to visualize and quantify the nuclear translocation of YAP/TAZ.[2]

4. Kinase Inhibition Assay

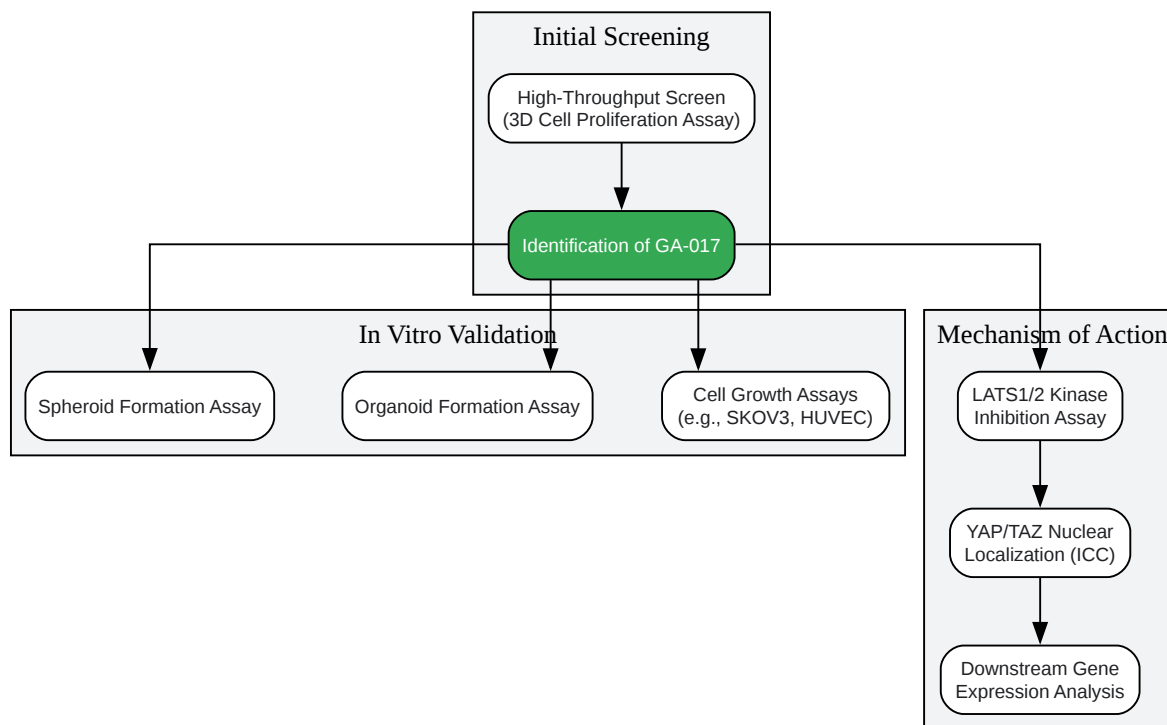
- Objective: To determine the inhibitory activity and kinetics of **GA-017** against LATS1 and LATS2.
- Method:
 - Recombinant LATS1 and LATS2 enzymes were used.
 - The kinase reaction was performed in the presence of ATP and a suitable substrate.
 - The inhibitory effect of various concentrations of **GA-017** was measured by quantifying the phosphorylation of the substrate.
 - IC50 values were calculated from the dose-response curves.
 - To determine the inhibition constant (Ki), the assay was performed with varying concentrations of both **GA-017** and ATP to assess competitive inhibition.[1]

Signaling Pathway and Experimental Workflow Diagrams

Hippo Signaling Pathway and the Action of **GA-017**[Click to download full resolution via product page](#)

Caption: The Hippo signaling pathway and the inhibitory action of **GA-017** on LATS1/2.

Experimental Workflow for Assessing **GA-017** Activity



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